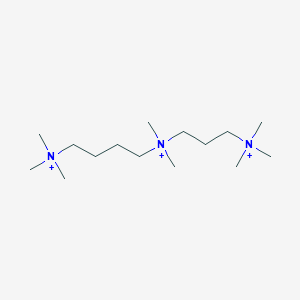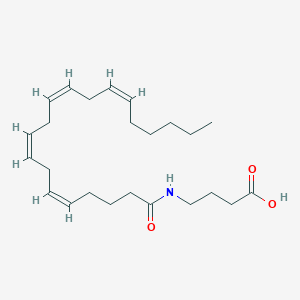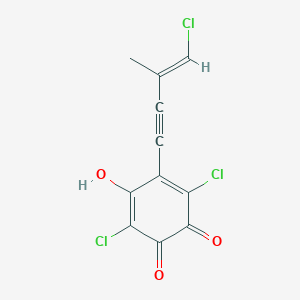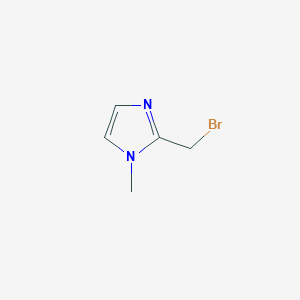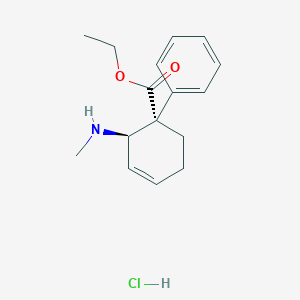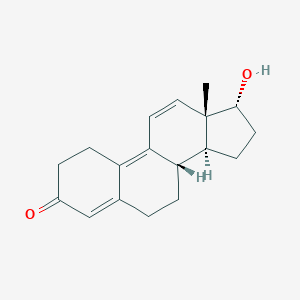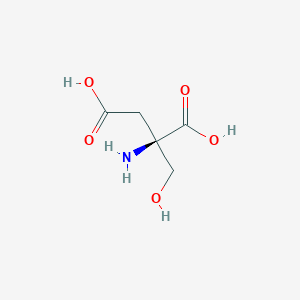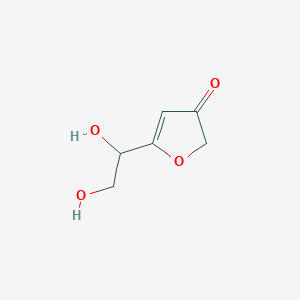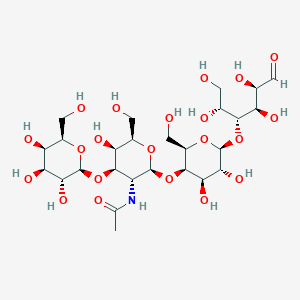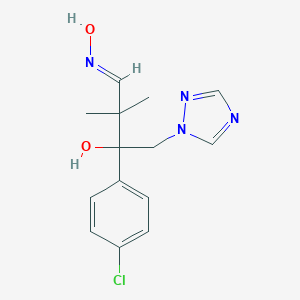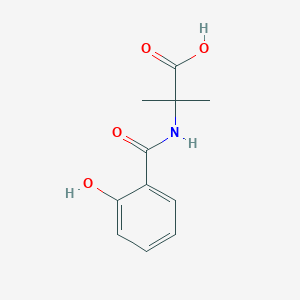
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid, also known as Homocysteine thiolactone (HTL), is an amino acid derivative that has gained significant attention in the scientific community due to its unique properties. HTL is synthesized from homocysteine, a non-proteinogenic amino acid, and is involved in various biochemical and physiological processes.
作用機序
HTL can react with the amino groups of proteins, leading to protein modification and dysfunction. This modification can alter the function of proteins, leading to various diseases. HTL can also react with other biomolecules, such as lipids and DNA, leading to further damage and dysfunction.
生化学的および生理学的効果
HTL has been shown to have various biochemical and physiological effects. HTL can modify the function of proteins, leading to protein dysfunction and disease. HTL has also been linked to oxidative stress, inflammation, and apoptosis. Elevated levels of HTL in the blood have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer.
実験室実験の利点と制限
HTL has several advantages for lab experiments, including its ability to modify proteins and its biomarker potential for various diseases. However, there are also limitations to using HTL in lab experiments, including its potential toxicity and the difficulty in measuring HTL levels accurately.
将来の方向性
There are several future directions for research on HTL. One area of research is to further understand the mechanism of HTL's protein modification and dysfunction. Another area of research is to develop new biomarkers for diseases using HTL. Additionally, there is potential for HTL as a therapeutic target for various diseases. Further research on the advantages and limitations of using HTL in lab experiments is also needed.
Conclusion:
In conclusion, HTL is a unique amino acid derivative that has gained significant attention in the scientific community for its role in protein modification and as a biomarker for various diseases. HTL can be synthesized from homocysteine and has various biochemical and physiological effects. While there are advantages to using HTL in lab experiments, there are also limitations to its use. Future research on HTL's mechanism of action, biomarker potential, and therapeutic applications is needed to further understand its role in disease and potential for treatment.
合成法
HTL can be synthesized by reacting homocysteine with thionyl chloride in the presence of methanol. The reaction produces HTL as a white crystalline solid, which can be purified by recrystallization. The yield of HTL is approximately 80%, and the purity can be determined by high-performance liquid chromatography (HPLC).
科学的研究の応用
HTL has been extensively studied for its role in protein modification and as a biomarker for various diseases. HTL can react with the amino groups of proteins, leading to protein modification and dysfunction. This modification has been linked to various diseases, including cardiovascular disease, Alzheimer's disease, and cancer. HTL has also been found to be a biomarker for cardiovascular disease, as elevated levels of HTL in the blood have been associated with an increased risk of heart disease.
特性
CAS番号 |
128396-72-5 |
|---|---|
製品名 |
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid |
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
2-[(2-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
InChIキー |
BOCRKJXJVVHHNE-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O |
正規SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O |
同義語 |
Alanine, N-(2-hydroxybenzoyl)-2-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



